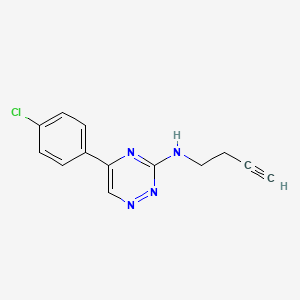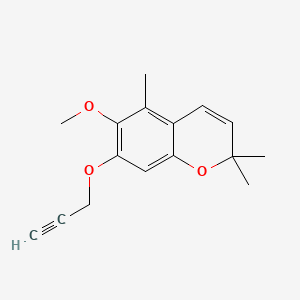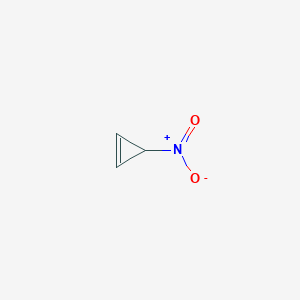
3-Nitrocyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrocyclopropene is an organic compound with the molecular formula C₃H₃NO₂. It is a derivative of cyclopropene, where a nitro group (-NO₂) is attached to the three-membered cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrocyclopropene typically involves the nitration of cyclopropene derivatives. One common method is the reaction of cyclopropene with nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitro compound.
- Nitration of Cyclopropene:
Reagents: Cyclopropene, Nitric Acid (HNO₃)
Conditions: Low temperature, controlled addition of nitric acid
Reaction: C₃H₄+HNO₃→C₃H₃NO₂+H₂O
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods are designed to handle larger volumes and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrocyclopropene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents.
Substitution: The nitro group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperature
Products: Carboxylic acids or other oxidized derivatives
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst, Lithium aluminum hydride (LiAlH₄)
Conditions: Room temperature to moderate heating
Products: 3-Aminocyclopropene
-
Substitution
Reagents: Nucleophiles such as amines, thiols
Conditions: Presence of a base or catalyst
Products: Substituted cyclopropene derivatives
Wissenschaftliche Forschungsanwendungen
3-Nitrocyclopropene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive molecule, investigating its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Nitrocyclopropene exerts its effects depends on the specific reaction or application. In general, the nitro group is highly electron-withdrawing, which influences the reactivity of the cyclopropene ring. This can lead to various reaction pathways, including nucleophilic attack, electrophilic addition, and radical reactions.
Vergleich Mit ähnlichen Verbindungen
3-Nitrocyclopropene can be compared with other nitro-substituted cyclopropenes and related compounds:
3-Nitrocyclopropane: Similar structure but with a saturated ring, leading to different reactivity.
Cyclopropene: The parent compound without the nitro group, showing different chemical behavior.
Nitroethene: A nitro-substituted alkene, which also exhibits unique reactivity due to the presence of the nitro group.
The uniqueness of this compound lies in its strained three-membered ring combined with the electron-withdrawing nitro group, which creates a highly reactive and versatile compound for various chemical transformations.
Eigenschaften
CAS-Nummer |
111770-06-0 |
|---|---|
Molekularformel |
C3H3NO2 |
Molekulargewicht |
85.06 g/mol |
IUPAC-Name |
3-nitrocyclopropene |
InChI |
InChI=1S/C3H3NO2/c5-4(6)3-1-2-3/h1-3H |
InChI-Schlüssel |
VSNJPWJJEIJBEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


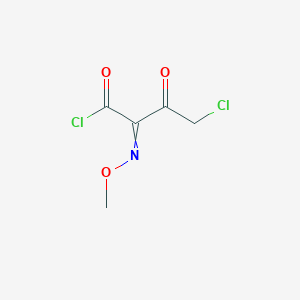


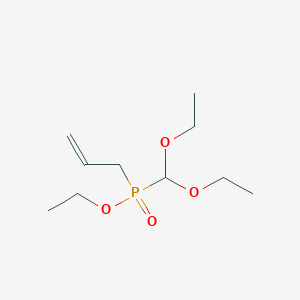
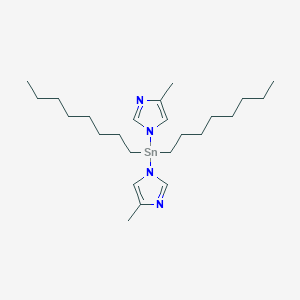
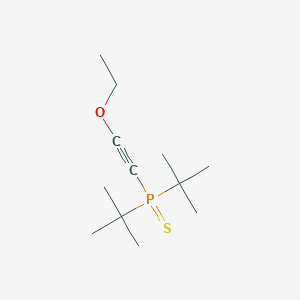

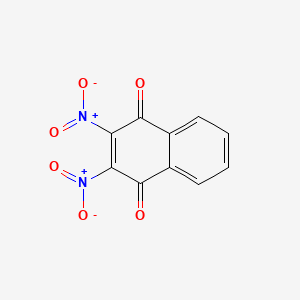
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)


